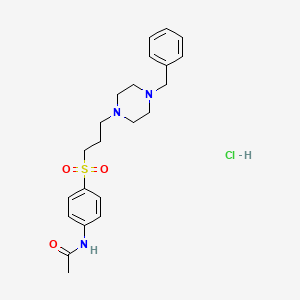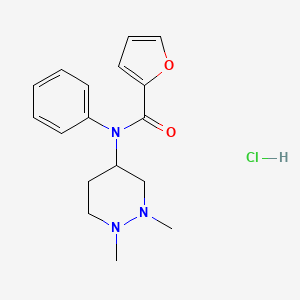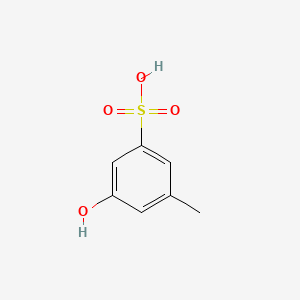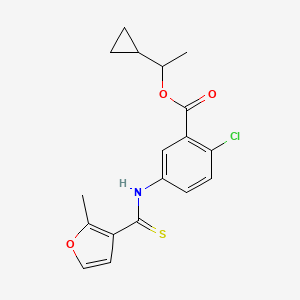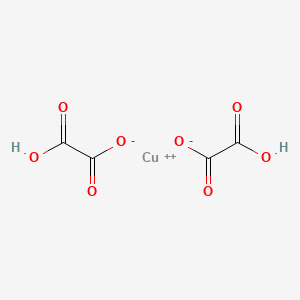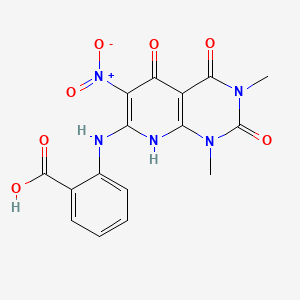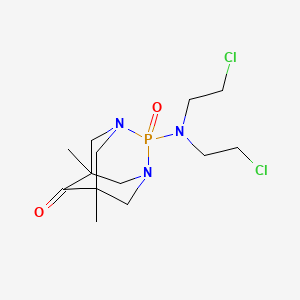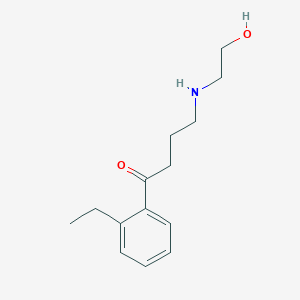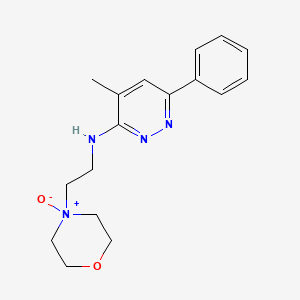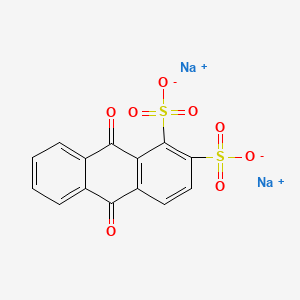
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxy group, a chloro group, and a methylsulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrrolidine Ring to the Benzamide Core: The pyrrolidine ring is then attached to the benzamide core through a nucleophilic substitution reaction.
Introduction of the Methoxy and Chloro Groups: The methoxy and chloro groups are introduced through electrophilic aromatic substitution reactions.
Addition of the Methylsulfamoyl Group: The methylsulfamoyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Used for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to a cascade of intracellular events.
Inhibiting Enzymes: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Signal Transduction Pathways: Affecting signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-((methylsulfamoyl)amino)benzamide can be compared with similar compounds such as:
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfamoyl)benzamide: Similar structure but lacks the chloro group.
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-chloro-5-(sulfamoyl)benzamide: Similar structure but lacks the methyl group on the sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90763-32-9 |
|---|---|
Molecular Formula |
C16H25ClN4O4S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H25ClN4O4S/c1-4-21-7-5-6-11(21)10-19-16(22)12-8-14(20-26(23,24)18-2)13(17)9-15(12)25-3/h8-9,11,18,20H,4-7,10H2,1-3H3,(H,19,22) |
InChI Key |
CKDUSCMRQBOGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)Cl)NS(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


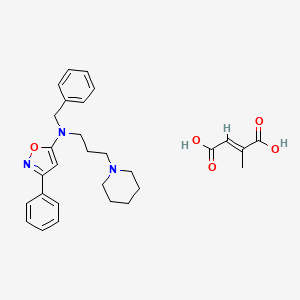
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
